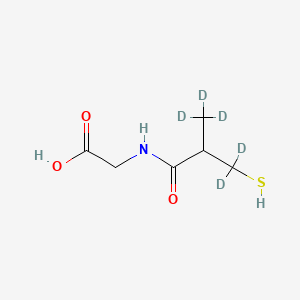

N-(3-Mercapto-2-methylpropanoyl)glycine-d5

Übersicht

Beschreibung

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is a deuterium-labeled analog of N-(3-Mercapto-2-methylpropanoyl)glycine. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium atoms into the molecule allows for the study of its metabolic pathways and pharmacokinetic properties with greater precision .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 involves the incorporation of deuterium atoms into the parent compound, N-(3-Mercapto-2-methylpropanoyl)glycine. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of a deuterated reducing agent, such as deuterium gas or deuterated sodium borohydride, to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Pharmacokinetics: Used to study the metabolic pathways and pharmacokinetic properties of drugs.

Drug Metabolism: Helps in understanding the metabolic fate of drugs and their metabolites.

Isotope Labeling: Used as a tracer in various biochemical and pharmacological studies.

Biological Studies: Employed in studies involving enzyme kinetics and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the molecule can affect the rate of metabolic reactions, leading to changes in the pharmacokinetic and metabolic profiles of the compound. This allows researchers to study the effects of deuterium substitution on drug metabolism and pharmacokinetics .

Vergleich Mit ähnlichen Verbindungen

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is unique due to the presence of deuterium atoms, which distinguish it from its non-deuterated counterpart, N-(3-Mercapto-2-methylpropanoyl)glycine. Similar compounds include:

N-(3-Mercapto-2-methylpropanoyl)glycine: The non-deuterated analog.

N-(3-Mercapto-2-methylpropanoyl)glycine-d3: A partially deuterated analog.

N-(3-Mercapto-2-methylpropanoyl)glycine-d7: A fully deuterated analog with additional deuterium atoms.

These similar compounds share some properties with this compound but differ in the number and position of deuterium atoms, which can affect their pharmacokinetic and metabolic profiles.

Biologische Aktivität

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 (N-3-MPG-d5) is a deuterated derivative of N-(3-Mercapto-2-methylpropanoyl)glycine, notable for its unique biological activities and potential applications in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₁N O₃S

- Molecular Weight : 182.25 g/mol

- Key Functional Group : Thiol group (-SH), which is crucial for its biological activity.

The incorporation of deuterium (d5) in N-3-MPG-d5 allows for enhanced tracking in metabolic studies, providing insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profiles through techniques such as mass spectrometry .

N-(3-MPG-d5) exhibits significant biological activities primarily attributed to its thiol group. The compound has been recognized for the following mechanisms:

- Angiotensin-Converting Enzyme (ACE) Inhibition : N-3-MPG-d5 acts as an ACE inhibitor, which can be beneficial in treating hypertension. This mechanism is critical as ACE plays a pivotal role in regulating blood pressure .

- Redox Biology : The thiol group contributes to redox reactions, influencing various metabolic pathways. This property allows N-3-MPG-d5 to interact with multiple biological targets, potentially altering metabolic processes .

- Metabolic Pathway Tracking : The deuterium labeling facilitates differentiation between the administered compound and its endogenous counterparts in biological samples, enhancing specificity in metabolic studies .

Biological Activity Overview

The biological activities of N-(3-MPG-d5) can be summarized as follows:

| Activity Type | Description |

|---|---|

| ACE Inhibition | Reduces blood pressure by inhibiting the conversion of angiotensin I to II. |

| Redox Reactions | Participates in cellular redox processes influencing various pathways. |

| Metabolic Studies | Utilized in tracking metabolic pathways due to deuterium labeling. |

Case Studies and Research Findings

- Pharmacological Studies : In studies assessing the pharmacokinetics of N-(3-MPG-d5), researchers have demonstrated its potential to modulate ACE activity effectively. The presence of deuterium was shown to alter the compound's stability and reactivity, impacting its pharmacological profile .

- Interaction Studies : Interaction studies have revealed that N-(3-MPG-d5 binds effectively with various proteins, suggesting a role in modulating protein functions and influencing signaling pathways related to cardiovascular health .

- Metabolic Pathway Analysis : Research utilizing mass spectrometry has illustrated how N-(3-MPG-d5 can be tracked through various metabolic pathways, providing insights into its ADME characteristics and potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-[[3,3,3-trideuterio-2-[dideuterio(sulfanyl)methyl]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(3-11)6(10)7-2-5(8)9/h4,11H,2-3H2,1H3,(H,7,10)(H,8,9)/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOCIBBWDLKODX-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)NCC(=O)O)C([2H])([2H])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662071 | |

| Record name | N-[2-(~2~H_3_)Methyl-3-sulfanyl(3,3-~2~H_2_)propanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184993-97-2 | |

| Record name | N-[2-(~2~H_3_)Methyl-3-sulfanyl(3,3-~2~H_2_)propanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.